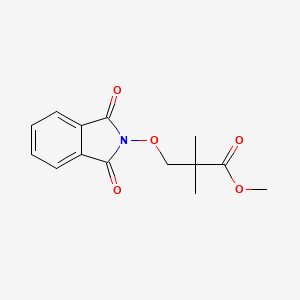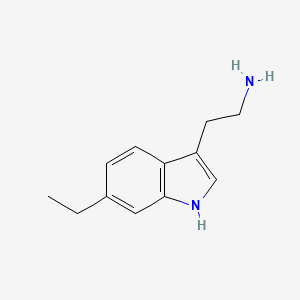
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate typically involves the reaction of 1,3-dioxo-1,3-dihydro-isoindole with 2,2-dimethyl-propionic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme reactions and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate include:
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid methyl ester
- 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific reactivity and stability. This makes it particularly useful in certain chemical reactions and applications where other compounds may not perform as well.
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 3-(1,3-dioxoisoindol-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H15NO5/c1-14(2,13(18)19-3)8-20-15-11(16)9-6-4-5-7-10(9)12(15)17/h4-7H,8H2,1-3H3 |
Clé InChI |
FUNQVKNZKSAPKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CON1C(=O)C2=CC=CC=C2C1=O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,6-difluoropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8510189.png)


![1-[3,5-Bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8510207.png)



![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
![7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
phosphanium bromide](/img/structure/B8510240.png)

![N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8510250.png)


